MI-538

Menin-MLL inhibitor Cellular proliferation MLL-AF9

Standard menin-MLL inhibitors often suffer from off-target effects or weak PK, confounding in vivo results. MI-538 is a property-optimized thienopyrimidine probe designed to resolve these issues. - **Binding affinity:** Kd = 6.5 nM; IC50 = 21 nM - **Cellular selectivity:** GI50 = 83 nM in MLL-r cells, >70-fold vs. non-MLL-r - **In vivo validation:** 41% increased median survival in MLL-AF9 mouse model - **Application:** Resistance mechanism generation, PK/PD benchmarking, on-target validation

Molecular Formula C27H25F3N8OS
Molecular Weight 566.6 g/mol
Cat. No. B15569956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-538
Molecular FormulaC27H25F3N8OS
Molecular Weight566.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36)
InChIKeyQXLJOBRSTCFLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-538 – Potent Menin-MLL Inhibitor for Leukemia Research


MI-538, also known as compound 27, is a small molecule inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins, with an IC50 of 21 nM in fluorescence polarization assays [1]. It is a member of the thienopyrimidine class and was optimized for improved activity, selectivity, polarity, and pharmacokinetic properties over its predecessor, MI-136 (compound 1) [1]. MI-538 demonstrates a pronounced anti-leukemic effect in a mouse model of MLL leukemia, underscoring its utility as a chemical probe for studying MLL-rearranged leukemias [1].

Target engagementMenin-MLL PPI inhibition in MLL-rearranged leukemia cells
Optimized probeProperty-focused design improves drug-like attributes vs. early leads
Model compatibilityApplicable to cell-based assays and in vivo MLL-leukemia mouse models

MI-538 Differentiation in Menin-MLL PPI Inhibition


While multiple menin-MLL inhibitors exist, they exhibit significant differences in their in vitro potency, selectivity indices, and cellular growth inhibition profiles, making simple substitution a risk to experimental reproducibility. For example, the primary paper on MI-538 reports a 6.6-fold improvement in cellular growth inhibition (GI50) compared to the lead compound MI-136, driven by structure-guided optimization of substituents on the indole ring [1]. Furthermore, cross-study comparisons reveal that MI-538 possesses a distinct balance of biochemical and cellular activity relative to other advanced leads like MI-463 and MI-503, which have different physicochemical and pharmacokinetic properties [2]. These variations underscore the need for compound-specific validation rather than generic class-level assumptions.

!
Early lead MI-136 or unoptimized analogs — suboptimal PK and polarity may limit in vivo model translation and exposure reproducibility.
!
Generic menin-MLL inhibitors — binding affinity and cellular selectivity differences may shift on-target vs off-target readouts.
!
Pan-PPI inhibitor use — broader protein-protein interaction disruption may confound menin-MLL pathway interpretation.

Quantitative Evidence for MI-538 Selection


Improved Drug-Like Properties Over Lead Analog

MI-538 demonstrates significantly enhanced cellular activity compared to its progenitor, MI-136 (compound 1). In a direct head-to-head comparison using the MLL-AF9 transformed murine bone marrow cell line, MI-538 inhibited cell growth with a GI50 of 83 nM, whereas MI-136 exhibited a GI50 of 550 nM [1]. This represents a 6.6-fold improvement in cellular potency. This gain is attributed to the systematic optimization of substituents on the indole ring to improve drug-like properties [1].

Polarity & PK Optimization
Reported
10× polarity improvement; enhanced mouse PK profile vs. MI-136
In vivo study fit over earlier leads.
Head-to-head comparison; logP/logD and PK study.
Menin-MLL inhibitor Cellular proliferation MLL-AF9

Superior Binding Affinity to Menin

MI-538 exhibits a strong selectivity index, demonstrating preferential activity against MLL-rearranged cells. In the same direct comparison study, MI-538 showed no effect (up to 6 µM) on the growth of control cell lines HL-60 and HM-2, which lack MLL translocations [1]. The calculated selectivity index (SI), defined as the ratio of GI50 in control HM-2 cells to GI50 in MLL-AF9 cells, is 9 for MI-538 [1]. This is a significant improvement over the lead compound MI-136, which had an SI of 3.0 [1].

Menin Binding Affinity
Cross-study comparable
Kd = 6.5 ± 0.4 nM (SPR)
Tight-binding kinetics for PPI context.
Lowest reported Kd in its 2016 class.
Selectivity Menin-MLL inhibitor MLL leukemia

Selective Growth Inhibition in MLL-r Leukemia Cells

When compared across studies to more advanced leads MI-463 and MI-503, MI-538 presents a distinct activity profile. While MI-463 and MI-503 exhibit slightly lower IC50 values in biochemical assays (15.3 nM and 14.7 nM, respectively) [1], MI-538 demonstrates superior cellular potency in MLL-AF9 cells. The reported GI50 for MI-538 is 83 nM [2], whereas the GI50 for MI-463 is 0.23 µM (230 nM) and for MI-503 is 0.22 µM (220 nM) [1]. This suggests that MI-538 may possess more favorable cell permeability or target engagement within a cellular context, offering a 2.6-2.7-fold improvement in cellular growth inhibition.

Cellular Selectivity
Data to verify
GI50 83 nM (MLL-r); no inhibition up to 6 µM (non-MLL-r)
On-target selectivity context in cell assay.
72-h assay; >72-fold selectivity window.
Biochemical activity Cellular potency Menin-MLL inhibitor

In Vivo Efficacy in MLL Leukemia Mouse Model

MI-538 exhibits significantly enhanced metabolic stability in mouse liver microsomes compared to the lead compound MI-136. The half-life (T1/2) of MI-538 was measured at 108 minutes, a nearly 20-fold improvement over the 5.5-minute half-life of MI-136 [1]. This dramatic increase in stability is a critical differentiator, directly enabling the compound's pronounced effect observed in a mouse model of MLL leukemia [1].

In Vivo Survival Endpoint
Reported
Median survival 45 vs 32 days, p
Survival endpoint context in MLL model.
MLL-AF9 disseminated model; daily i.p. dosing.
Pharmacokinetics Metabolic stability In vivo efficacy

Research & Development Scenarios for MI-538


Target Engagement Studies in MLL-r Leukemia

The 20-fold improvement in microsomal stability over the lead compound MI-136 positions MI-538 as a superior choice for in vivo pharmacology studies [1]. Its enhanced pharmacokinetic profile enabled a pronounced anti-leukemic effect in a mouse model of MLL leukemia, a feat not achievable with the less stable precursor [1]. Researchers designing animal studies to evaluate the therapeutic potential of menin-MLL inhibition should prioritize MI-538 for its demonstrated in vivo utility.

Preclinical MLL Leukemia Model Validation

MI-538's 6.6-fold improved cellular potency (GI50 = 83 nM) and 3-fold higher selectivity index (SI = 9) compared to MI-136 make it the preferred tool for cell-based investigations [1]. Its superior performance in these metrics allows for the use of lower compound concentrations, minimizing the risk of off-target cytotoxicity and ensuring that observed biological effects are primarily due to on-target inhibition of the menin-MLL interaction [1]. This is particularly critical for long-term proliferation assays and studies of downstream signaling pathways.

Investigating Resistance to Menin Inhibitors

Given the distinct activity profiles of available menin-MLL inhibitors, MI-538 serves as an essential comparator in studies designed to elucidate structure-activity relationships and pharmacokinetic-pharmacodynamic correlations [1][2]. Its unique balance of biochemical potency, superior cellular growth inhibition, and high microsomal stability contrasts with the profiles of MI-463 and MI-503, which have lower biochemical IC50 values but reduced cellular potency [2]. Including MI-538 in a panel of tool compounds allows for a more nuanced understanding of the target's biology and the consequences of different chemical series.

Application
Selection Property
Validation Focus
Menin-MLL target engagement studies
Binding affinity and selectivity context
On-target vs off-target phenotypic readouts
MLL-r leukemia model validation
In vivo survival endpoint context
Reproducibility in disseminated mouse model
Resistance mechanism studies
Class-representative scaffold context
Sensitivity shift upon acquired mutations

Technical Documentation Hub

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36 linked technical documents
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